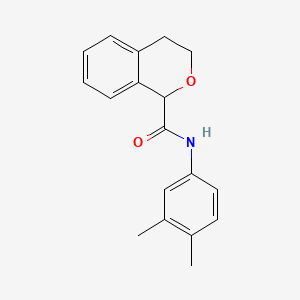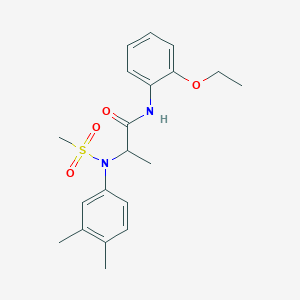
2-(4-biphenylyloxy)-N-(2-phenylethyl)propanamide
Übersicht
Beschreibung
2-(4-biphenylyloxy)-N-(2-phenylethyl)propanamide, also known as BPP, is a chemical compound that has been studied for its potential use in various scientific research applications. BPP is a derivative of fenofibrate, a drug commonly used to treat high cholesterol levels.
Wissenschaftliche Forschungsanwendungen
2-(4-biphenylyloxy)-N-(2-phenylethyl)propanamide has been studied for its potential use in various scientific research applications, including its effects on cancer cells, inflammation, and metabolic disorders. In one study, 2-(4-biphenylyloxy)-N-(2-phenylethyl)propanamide was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. 2-(4-biphenylyloxy)-N-(2-phenylethyl)propanamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-(4-biphenylyloxy)-N-(2-phenylethyl)propanamide has been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
Wirkmechanismus
The mechanism of action of 2-(4-biphenylyloxy)-N-(2-phenylethyl)propanamide is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism and inflammation. 2-(4-biphenylyloxy)-N-(2-phenylethyl)propanamide has been shown to activate PPARα and PPARγ, which are involved in the regulation of lipid metabolism and glucose homeostasis, respectively.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-(2-phenylethyl)propanamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory effects, 2-(4-biphenylyloxy)-N-(2-phenylethyl)propanamide has been shown to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models. 2-(4-biphenylyloxy)-N-(2-phenylethyl)propanamide has also been shown to improve insulin sensitivity and glucose tolerance in obese and diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-biphenylyloxy)-N-(2-phenylethyl)propanamide in lab experiments is that it is relatively easy to synthesize and has a high yield. Additionally, 2-(4-biphenylyloxy)-N-(2-phenylethyl)propanamide has been shown to have low toxicity in animal studies. However, one limitation of using 2-(4-biphenylyloxy)-N-(2-phenylethyl)propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-biphenylyloxy)-N-(2-phenylethyl)propanamide. One area of research could be to further investigate its potential use in treating various types of cancer. Another area of research could be to study its effects on other metabolic disorders such as non-alcoholic fatty liver disease. Additionally, further research could be done to better understand its mechanism of action and to develop more potent derivatives of 2-(4-biphenylyloxy)-N-(2-phenylethyl)propanamide.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-18(23(25)24-17-16-19-8-4-2-5-9-19)26-22-14-12-21(13-15-22)20-10-6-3-7-11-20/h2-15,18H,16-17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWHEXNKJNHRJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-methyl-1-piperidinyl)carbonyl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4170171.png)
![N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4170194.png)

![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4170204.png)

![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B4170211.png)
![4-(5-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4170220.png)
![1-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-2-pyrrolidinone](/img/structure/B4170227.png)
![7-(3-fluorophenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4170230.png)
![N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4170238.png)
![4-{[(2,6-dichlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4170246.png)
![methyl 5-phenyl-7-[2-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4170251.png)
![3-hydroxy-5-methyl-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4170259.png)
